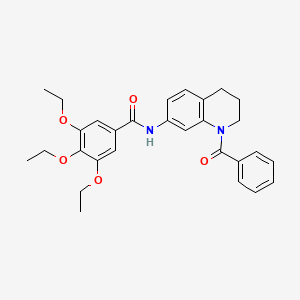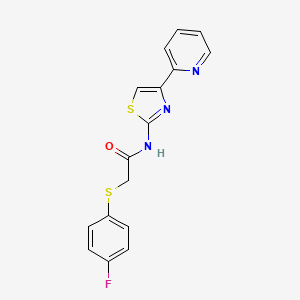![molecular formula C19H14ClN3S B14972461 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14972461.png)
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features a 4-chlorophenyl group and a 3-methylphenyl group attached to the core structure. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidine core.
Attachment of the 3-Methylphenyl Group: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the 3-methylphenyl group onto the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, palladium catalysts, bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-5-(4-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-chlorophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
- 7-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one
Uniqueness
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H14ClN3S |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN3S/c1-12-3-2-4-15(9-12)23-18-17-16(10-24-19(17)22-11-21-18)13-5-7-14(20)8-6-13/h2-11H,1H3,(H,21,22,23) |
InChI-Schlüssel |
WYQJJFXLNGQDNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-{[(3-phenyl-2,1-benzoxazol-5-yl)carbonyl]amino}benzoate](/img/structure/B14972381.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B14972387.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14972393.png)
![ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14972399.png)
![6-(4-fluorophenyl)-N-(4-isopropylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972407.png)
![N-(2-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B14972411.png)
![N-cycloheptyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14972424.png)
![2,6-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B14972427.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14972449.png)

![N-(5-chloro-2-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14972454.png)

![N-(3-chlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14972459.png)
![4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B14972460.png)
